LLP3 LLP3 A cell-permeable Survivin inhibitor. LLP-3 is an inhibitor of Survivin-Ran complex formation that induces apoptosis in tumor slice cultures, including resistant tumors.
Survivin (also known as baculoviral IAP repeat-containing protein 5 (BIRC5)) is a member of the inhibitor of apoptosis (IAP) family that interacts with and inhibits the apoptotic function of several proteins. LLP-3 is a cell-permeable ligand of Survivin that blocks its interaction with Ran, resulting in the induction of apoptosis (IAP) in glioma stem cells (IC50 = 31 µM). It abolishes the growth of glioblastoma multiforme cell in spheres and in tumor slice cultures.
Brand Name: Vulcanchem
CAS No.: 1453835-43-2
VCID: VC0161868
InChI: InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)
SMILES: C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5
Molecular Formula: C32H23ClN2O4
Molecular Weight: 534.996

LLP3

CAS No.: 1453835-43-2

Cat. No.: VC0161868

Molecular Formula: C32H23ClN2O4

Molecular Weight: 534.996

* For research use only. Not for human or veterinary use.

LLP3 - 1453835-43-2

Specification

Description A cell-permeable Survivin inhibitor. LLP-3 is an inhibitor of Survivin-Ran complex formation that induces apoptosis in tumor slice cultures, including resistant tumors.
Survivin (also known as baculoviral IAP repeat-containing protein 5 (BIRC5)) is a member of the inhibitor of apoptosis (IAP) family that interacts with and inhibits the apoptotic function of several proteins. LLP-3 is a cell-permeable ligand of Survivin that blocks its interaction with Ran, resulting in the induction of apoptosis (IAP) in glioma stem cells (IC50 = 31 µM). It abolishes the growth of glioblastoma multiforme cell in spheres and in tumor slice cultures.
CAS No. 1453835-43-2
Molecular Formula C32H23ClN2O4
Molecular Weight 534.996
IUPAC Name 4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)
Standard InChI Key NZRBRJQYGLEINZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5

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